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Compound of Interest

Compound Name:

Tert-butyl 1-oxo-2,9-

diazaspiro[5.5]undecane-2-

carboxylate

CAS No.: 1221449-51-9

Cat. No.: B596461 Get Quote

Executive Summary: Escaping Flatland
The diazaspiro[5.5]undecane core represents a pivotal shift in medicinal chemistry from planar,

aromatic-heavy scaffolds to three-dimensional,

-rich architectures.[1] Unlike flexible linkers (e.g., piperazine, bipiperidine), the spiro-fusion at
the C-atom creates a rigid, orthogonal orientation of the two rings.[1] This "frozen" conformation
minimizes the entropic penalty upon protein binding (

), a critical factor in improving ligand efficiency (LE) and selectivity.[1]

This guide dissects the biological utility of three primary isomers—1,9-, 2,8-, and 3,9-

diazaspiro[5.5]undecane—demonstrating their roles as privileged scaffolds in GPCR

modulation, enzyme inhibition, and immunomodulation.[1]

Structural Attributes & Chemophysical Properties
The diazaspiro[5.5]undecane scaffold offers distinct advantages over traditional heterocyclic

cores:

Vectorial Diversity: The nitrogen atoms can be positioned to project substituents at precise

angles (approx. 90° relative to the spiro center), allowing simultaneous access to distinct
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hydrophobic pockets.[1]

Fsp3 & Solubility: The high fraction of saturated carbons (

) correlates with improved aqueous solubility and reduced lipophilicity (lower LogD),
enhancing oral bioavailability compared to flat aromatic analogs.[1]

Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at that position,

often extending half-life (

) relative to non-spirocyclic analogs.[1]

Table 1: Comparative Isomer Properties
Isomer Core

Primary
Application

Vector Orientation
Key Biological
Targets

1,9-diazaspiro GPCR Antagonists Asymmetric
NK1, MCH-R1,

PDE10

2,8-diazaspiro Rigid Linkers Linear/Distal
Sigma receptors,

Chemokine receptors

3,9-diazaspiro
Ion Channel

Modulators
Distal/Orthogonal

GABA-A receptors,

Immunomodulation

Biological Case Studies
Case Study A: 3,9-Diazaspiro[5.5]undecane as a GABA-A
Antagonist
Mechanism: Immunomodulation via Peripheral GABA Receptors[1]

Research has identified the 3,9-diazaspiro[5.5]undecane core as a potent competitive

antagonist of the

-aminobutyric acid type A receptor (GABA

R).[1][2] Unlike central nervous system (CNS) agents, derivatives such as Compound 1e
(Source: Soton, 2023) have been engineered for peripheral selectivity.[1]
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The Challenge: Traditional GABA antagonists are often zwitterionic or highly acidic, limiting

permeability.[1]

The Spiro Solution: The 3,9-diazaspiro core acts as a neutral, lipophilic surrogate that

maintains the pharmacophore's spatial arrangement without the need for an acidic moiety.[1]

Outcome: These analogs selectively inhibit extrasynaptic

subtypes on T-cells, rescuing T-cell proliferation in immunosuppressed environments.[1] This
suggests potential in cancer immunotherapy where T-cell exhaustion is mediated by GABA
signaling.[1]

Case Study B: 1,9-Diazaspiro[5.5]undecane in Metabolic
Disorders
Mechanism: MCH-R1 Antagonism for Obesity[1]

The Melanin-Concentrating Hormone Receptor 1 (MCH-R1) is a target for obesity treatment.[1]

[3] Linear antagonists often suffer from hERG liability (cardiotoxicity).

The Spiro Solution: Utilizing a 1,9-diazaspiro[5.5]undecane scaffold allows for the precise

positioning of an aryl group (at N1) and a basic amine (at N9).

Causality: The rigid spiro-core prevents the "induced fit" binding to the hERG channel pore,

which typically requires a degree of molecular flexibility.[1] This results in high potency for

MCH-R1 (nM range) with significantly reduced hERG affinity.

Case Study C: Structural Rigidification in Enzyme
Inhibition (METTL3)
Mechanism: Reducing Entropic Penalty[1][4]

In the development of inhibitors for METTL3 (an RNA methyltransferase implicated in AML

leukemia), initial hits were linear and flexible.[1][4]

Optimization: Cyclization of linear linkers into a triazaspiro[5.5]undecane (a close analog)

froze the bioactive conformation.
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Thermodynamic Impact: By pre-organizing the ligand into its bound state, the entropic cost

of binding is paid synthetically rather than biologically.[1] This strategy improved potency by

>1400-fold (IC

from

M to 5 nM) and enhanced selectivity against related methyltransferases.

Visualization: Mechanism of Action & Synthesis
Diagram 1: The "Rigidification" Strategy (Entropic
Advantage)
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Caption: Thermodynamic advantage of spiro-scaffolds. Pre-organizing the ligand synthetically

avoids the energy cost of conformational restriction during protein binding.[1]

Experimental Protocol: Synthesis of 2,4-
Diazaspiro[5.5]undecane
Methodology: Base-Promoted [5+1] Double Michael Addition.[5] Objective: Efficient

construction of the spiro-core from acyclic precursors. Reference Standard:Arabian Journal of

Chemistry, 2015 (Source 1.10).[1]

Reagents:
Precursor A: N,N-dimethylbarbituric acid (2 mmol).[1][6]
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Precursor B: Diarylidene acetone derivative (2 mmol).[6]

Catalyst: Diethylamine (

) (2.5 mmol).[6]

Solvent: Dry Dichloromethane (

).[6]

Step-by-Step Workflow:
Preparation: Oven-dry all glassware. Purge reaction vessel with inert gas (

or Ar).

Charging: Dissolve N,N-dimethylbarbituric acid and the diarylidene acetone derivative in 10

mL of dry

in a 50 mL round-bottom flask.

Catalysis: Add Diethylamine dropwise at room temperature (

).

Reaction: Stir the mixture for 1.5 – 2.0 hours.

QC Check: Monitor reaction progress via TLC (Eluent: Ethyl acetate/n-hexane 2:8).[6]

Look for the disappearance of the starting olefin spot.[1]

Purification:

Concentrate the crude mixture under reduced pressure.

Load directly onto a silica gel column (100–200 mesh).[6]

Elute with Ethyl acetate/n-hexane (2:8 v/v).[6]

Crystallization: Recrystallize the solid product from
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/n-heptane to obtain analytical grade crystals.

Diagram 2: Synthetic Logic Flow (Double Michael
Addition)
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Caption: The cascade synthesis route utilizes a double Michael addition to construct the spiro-

quaternary carbon in a single pot.[5]

Future Outlook: PROTACs and Fragment-Based
Design
The diazaspiro[5.5]undecane core is currently underutilized in PROTAC (Proteolysis Targeting

Chimera) design. Its rigid nature makes it an ideal candidate for "linker" engineering, where

defining the precise exit vector between the E3 ligase ligand and the Warhead is crucial for

ternary complex stability.[1]
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Recommendation: Researchers should screen N-Boc protected 2,8-diazaspiro[5.5]undecane

derivatives as rigid linkers to replace flexible PEG chains in PROTACs to improve cell

permeability and oral bioavailability.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b596461#biological-potential-of-diazaspiro-5-5-
undecane-core]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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